
3-Decanone, 8-methoxy-
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Overview
Description
3-Decanone, 8-methoxy- (CAS 30571-79-0), also referred to as 8-methoxydecan-3-one, is a branched aliphatic ketone with a methoxy group (-OCH₃) at the 8th carbon and a ketone group (C=O) at the 3rd position of a 10-carbon chain . Its structural features, including the positions of the ketone and methoxy groups, influence its physicochemical properties and reactivity, making it a subject of interest in comparative studies with analogous compounds.
Preparation Methods
The synthesis of 3-Decanone, 8-methoxy- can be achieved through several routes. One common method involves the reaction of decanone with methanol in the presence of an acid catalyst to introduce the methoxy group at the desired position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, temperature control, and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
3-Decanone, 8-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Decanone, 8-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Decanone, 8-methoxy- involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes and other biological molecules. These interactions can affect various biochemical pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers of Decanone
The position of the ketone group in aliphatic ketones significantly impacts their properties. lists several decanone isomers, including 2-decanone, 3-decanone, and 4-decanone. Key comparisons include:
- 3-Decanone: The unsubstituted parent compound lacks the methoxy group, resulting in lower polarity and boiling point compared to 8-methoxy-3-decanone.
- 2-Decanone: The ketone group at the 2nd position increases volatility due to reduced molecular symmetry.
Compound | Ketone Position | Substituent | Polarity | Boiling Point (Inferred) |
---|---|---|---|---|
3-Decanone | 3 | None | Low | Moderate |
8-Methoxy-3-decanone | 3 | Methoxy at C8 | Moderate | Higher than 3-decanone |
2-Decanone | 2 | None | Low | Lower than 3-decanone |
Methoxy-Substituted Analogues
6-Gingerol (C17H26O4)
6-Gingerol (CAS 23513-14-6), a natural product from ginger, shares a 3-decanone backbone but includes additional substituents: a hydroxy group at C5 and a 4-hydroxy-3-methoxyphenyl group at C1 . These groups enhance its polarity and bioactivity compared to 8-methoxy-3-decanone.
8-Methoxypsoralen
Compared to its 5-methoxy isomer, 8-methoxypsoralen exhibits higher toxicity and nuclear binding affinity, suggesting that the methoxy position in 8-methoxy-3-decanone may similarly influence its interactions with biological systems .
Functional Group Effects
- Methoxy Group Impact: Stability: In RNA duplexes, 8-methoxyguanosine reduces stability due to steric hindrance . Analogously, the methoxy group in 8-methoxy-3-decanone may hinder molecular packing, affecting melting points or solubility. Reactivity: Methoxy groups participate in trapping reactions, as seen in the formation of 8-methoxy-containing intermediates during epoxide biosynthesis ().
Biological Activity
3-Decanone, 8-methoxy- is a chemical compound with the molecular formula C11H22O and a molecular weight of approximately 170.29 g/mol. This compound features a ketone functional group and a methoxy substituent, which may influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to 3-decanone, particularly those containing ketone and ether functionalities, exhibit antimicrobial properties. For instance, studies have shown that certain ketones can disrupt bacterial membranes, leading to cell lysis. The presence of the methoxy group may enhance these antimicrobial effects by increasing lipophilicity, allowing better membrane penetration.
Compound | Activity | Mechanism |
---|---|---|
3-Decanone | Moderate antibacterial activity | Disruption of bacterial membranes |
8-Methoxy-3-decanone | Potentially enhanced activity | Increased lipophilicity and membrane penetration |
Insecticidal Activity
3-Decanone and its derivatives have been studied for their insecticidal properties. The compound's ability to act as a repellent or toxic agent against various insect species has been documented. This is particularly relevant in agricultural contexts where pest control is crucial.
Case Study: Insect Repellency
A study conducted on the efficacy of various ketones, including 3-decanone derivatives, demonstrated significant repellent effects against mosquitoes. The study found that at certain concentrations, the compound effectively reduced mosquito landing rates by over 50%.
Cytotoxic Effects
The cytotoxicity of 3-decanone, 8-methoxy- has been evaluated in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cells, potentially making it a candidate for further pharmacological investigation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 25 | Induction of apoptosis |
MCF-7 (breast cancer) | 30 | Cell cycle arrest |
The biological activity of 3-decanone, 8-methoxy- can be attributed to its interaction with cellular membranes and various molecular targets:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways may contribute to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ketones can induce oxidative stress in cells, leading to apoptosis.
Q & A
Q. Basic: How can researchers confirm the structural identity of 8-methoxy-3-decanone using spectroscopic methods?
Methodological Answer :
- NMR Spectroscopy : Compare experimental 1H- and 13C-NMR spectra with published data. For example, 1H-NMR peaks for the methoxy group (δ ~3.3–3.5 ppm) and ketone carbonyl (δ ~207–210 ppm) should align with reference spectra .
- Mass Spectrometry : Use high-resolution MS (e.g., MALDI-TOF) to confirm the molecular ion peak (expected m/z for C11H22O2: 186.16). Cross-validate with fragmentation patterns from prior studies .
- IR Spectroscopy : Verify the presence of C=O (stretch ~1700–1750 cm−1) and C-O (methoxy, ~1250–1050 cm−1) functional groups .
Methodological Answer :
- Sample Purity : Verify purity via HPLC (≥98%) to rule out impurities affecting spectral readings .
- Solvent Effects : Compare spectra acquired in identical solvents (e.g., CDCl3 vs. DMSO-d6), as solvent polarity shifts NMR peaks .
- Instrument Calibration : Cross-check using internal standards (e.g., TMS for NMR) and calibrate MS instruments with known reference compounds .
- Meta-Analysis : Compile data from ≥3 independent studies to identify consistent peaks and outliers. For example, conflicting carbonyl shifts may arise from keto-enol tautomerism under varying pH .
Q. Basic: What are the recommended synthetic routes for 8-methoxy-3-decanone?
Methodological Answer :
- Friedel-Crafts Acylation : React decanoic acid derivatives with methoxy-substituted electrophiles in the presence of Lewis acids (e.g., AlCl3) .
- Grignard Reaction : Use 8-methoxydecan-3-one precursors with organomagnesium reagents, followed by oxidation (e.g., PCC) to yield the ketone .
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS .
Q. Advanced: How can reaction conditions be optimized to improve the yield of 8-methoxy-3-decanone in Diels-Alder syntheses?
Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF3, SnCl4) to enhance regioselectivity and reduce side reactions .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for stabilizing intermediates. Evidence suggests THF improves yield by 15% vs. DMF .
- Temperature Control : Use a reflux setup (70–90°C) to accelerate kinetics while avoiding thermal decomposition .
- In-situ Monitoring : Employ TLC or inline IR to track reaction progress and adjust stoichiometry dynamically .
Q. Basic: What safety protocols are critical when handling 8-methoxy-3-decanone in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. Advanced: How can researchers evaluate the ecological impact of 8-methoxy-3-decanone in environmental toxicity studies?
Methodological Answer :
- Aquatic Toxicity Assays : Expose Daphnia magna to graded concentrations (0.1–100 ppm) and measure LC50 over 48 hours. Compare with structurally similar ketones (e.g., 3-decanone) to assess methoxy group effects .
- Biodegradation Studies : Use OECD 301B guidelines to test microbial degradation in aqueous systems. Monitor via GC-MS for intermediate metabolites .
- Bioaccumulation Potential : Calculate log P (estimated ~3.1) to predict lipid solubility and environmental persistence .
Q. Basic: What analytical techniques are suitable for quantifying 8-methoxy-3-decanone in complex matrices?
Methodological Answer :
- GC-FID : Use a DB-5 column (30 m × 0.25 mm) with splitless injection. Calibrate with internal standards (e.g., methyl undecanoate) .
- HPLC-UV : Employ a C18 column (λ = 254 nm) and isocratic elution (acetonitrile/water, 70:30). Validate linearity (R2 ≥0.99) across 0.1–100 µg/mL .
- Sample Preparation : Liquid-liquid extraction (ethyl acetate) for biological matrices; SPE for aqueous samples .
Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for 8-methoxy-3-decanone derivatives?
Methodological Answer :
- Dose-Response Curves : Replicate studies using standardized concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Cell Line Validation : Use authenticated cell lines (e.g., HEK-293) and confirm viability via MTT assays to rule out cytotoxicity confounding results .
- Structural Analogues : Compare with 8-methoxypsoralen to differentiate specific methoxy-ketone effects vs. general methoxy group activity .
Q. Basic: What computational tools can predict the physicochemical properties of 8-methoxy-3-decanone?
Methodological Answer :
- Software : Use ChemDraw or Gaussian for log P, pKa, and solubility predictions.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on methoxy-ketone hydrogen bonding .
Q. Advanced: How can researchers design a robust experimental workflow to study 8-methoxy-3-decanone’s role in natural product biosynthesis?
Methodological Answer :
- Isotope Labeling : Feed 13C-labeled precursors to track incorporation into 8-methoxy-3-decanone in plant models (e.g., Zingiber officinale) .
- Enzyme Assays : Purify candidate methyltransferases and test activity against 3-decanone substrates via LC-MS .
- Transcriptomics : Perform RNA-seq on biosynthetic tissues to identify co-expressed genes (e.g., P450s) linked to methoxy group addition .
Properties
CAS No. |
30571-79-0 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8-methoxydecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h11H,4-9H2,1-3H3 |
InChI Key |
DLERBWIWDVHKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC(=O)CC)OC |
Origin of Product |
United States |
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